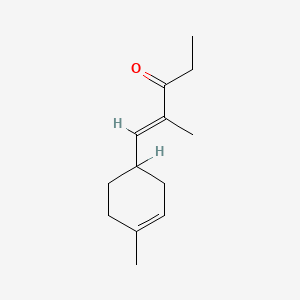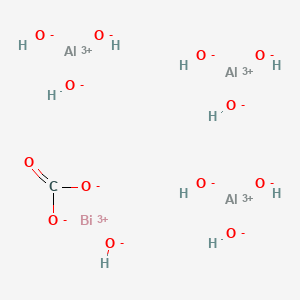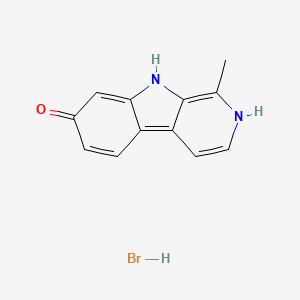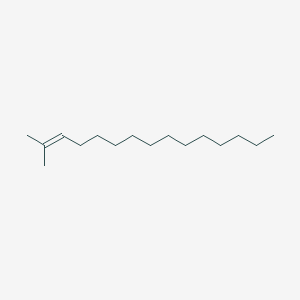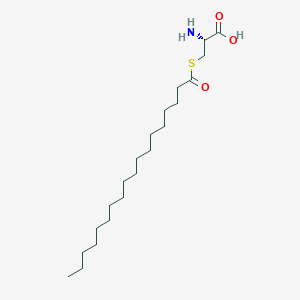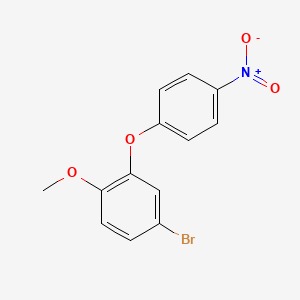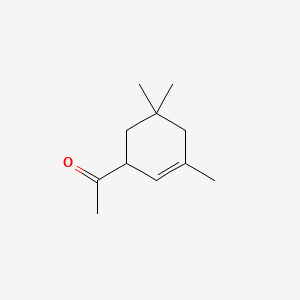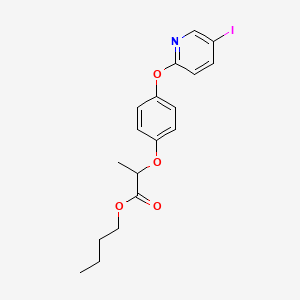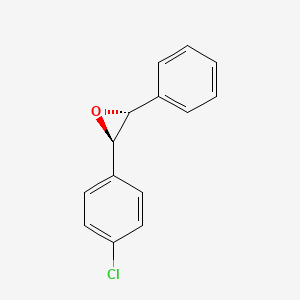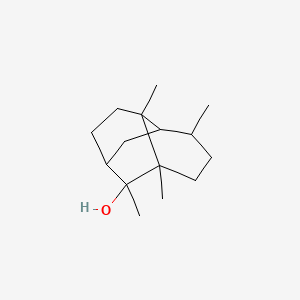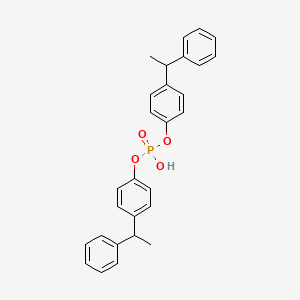
Bis(p-(1-phenylethyl)phenyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(p-(1-phenylethyl)phenyl) hydrogen phosphate is a chemical compound with the molecular formula C28H27O4P. It is known for its unique structure, which includes two phenylethyl groups attached to a phosphate group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(p-(1-phenylethyl)phenyl) hydrogen phosphate typically involves the reaction of phenylethyl phenol with phosphorus oxychloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2 C}_8\text{H}_9\text{OH} + \text{POCl}_3 \rightarrow \text{(C}_8\text{H}_9\text{O})_2\text{PO}_2\text{H} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(p-(1-phenylethyl)phenyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphate esters.
Reduction: Reduction reactions can lead to the formation of phenylethyl alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Phosphate esters.
Reduction: Phenylethyl alcohol derivatives.
Substitution: Substituted phenylethyl derivatives.
Scientific Research Applications
Bis(p-(1-phenylethyl)phenyl) hydrogen phosphate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a drug intermediate.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(p-(1-phenylethyl)phenyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Similar in structure but lacks the phosphate group.
Triphenyl phosphate (TPP): Contains a phosphate group but has different substituents.
Uniqueness
Bis(p-(1-phenylethyl)phenyl) hydrogen phosphate is unique due to its combination of phenylethyl groups and a phosphate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications.
Properties
CAS No. |
94200-29-0 |
|---|---|
Molecular Formula |
C28H27O4P |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
bis[4-(1-phenylethyl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C28H27O4P/c1-21(23-9-5-3-6-10-23)25-13-17-27(18-14-25)31-33(29,30)32-28-19-15-26(16-20-28)22(2)24-11-7-4-8-12-24/h3-22H,1-2H3,(H,29,30) |
InChI Key |
CKFVRNZEOLGLQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(O)OC3=CC=C(C=C3)C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


